1-(4-Isocyanatophenyl)-1H-pyrrole

Overview

Description

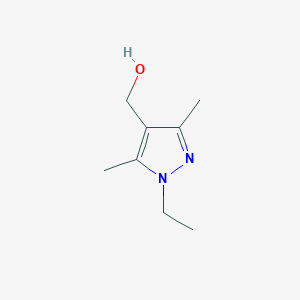

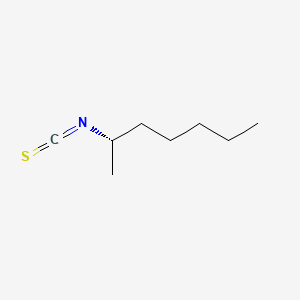

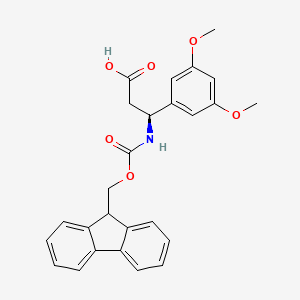

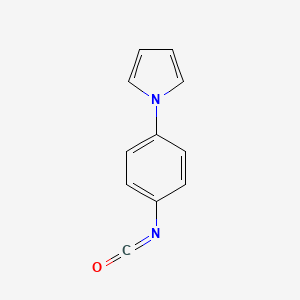

“1-(4-Isocyanatophenyl)-1H-pyrrole” is a chemical compound with the molecular formula C11H8N2O . It is used in laboratory chemicals . The product is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-(4-Isocyanatophenyl)-1H-pyrrole” can be represented by the SMILES stringO=C=NC1=CC=C(N2C=CC=C2)C=C1 . This indicates that the molecule contains an isocyanate group attached to a phenyl ring, which is further connected to a pyrrole ring. Physical And Chemical Properties Analysis

“1-(4-Isocyanatophenyl)-1H-pyrrole” is a solid compound . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and respiratory sensitization .Scientific Research Applications

Molecular Structure Analysis

- Application : The molecular structures of synthesized compounds are often characterized using single-crystal X-ray analysis.

- Method : Single-crystal X-ray analysis is used to reveal intricate details about their geometry.

- Results : Takimiya et al. (2005) found that their synthesized heterocycles exhibit completely planar molecular structures, packed in a herringbone arrangement.

Chemical Reactions and Properties

- Application : Chemical reactions involving isocyanate groups often lead to the formation of polymers or other complex molecular architectures.

- Method : Yeganeh and Barikani (2000) explored the synthesis of polyimides derived from diisocyanate monomers.

- Results : The reactivity of isocyanate groups towards creating materials with desirable properties, such as thermal stability and solubility, was showcased.

Bio-Based Thermoplastic Polyurethane (TPU) for Soft Actuators

- Application : The compound is used in the synthesis of bio-based thermoplastic polyurethane (TPU) for use in soft actuators .

- Method : Bio-based TPUs were obtained through a solvent-free one-shot synthesis method, and the effects of varying the [NCO]/ [OH] molar ratio and type of isocyanates on chemical structure, thermal stability, and mechanical properties were investigated .

- Results : The average molecular weight and DPS as well as thermal and mechanical properties of 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene (MDI)-based TPU samples are all higher than those of 1,1’-methylenebis(4-isocyanatocyclohexane) (H12MDI)-based TPU samples in spite of the lower HS content .

Core Sand Binding, Chip Board Production, Reinforcement of Rock Formations in Mines

- Application : The compound is used in various industrial applications such as core sand binding, chip board production, reinforcement of rock formations in mines .

- Method : The production processes for monomeric MDI and PMDI yield products contaminated with the relatively volatile substance, phenylisocyanate .

Sealing Materials

- Application : The compound is used in the development of sealing materials .

- Method : The interaction between epoxyurethane EU, the amino group and the ethoxy group in AGM-9, and the hydroxyl group in SKNT-A, a decrease in the peak intensity of 913 cm –1 is observed in the IR spectrum characteristic of the epoxy group .

- Results : An increase in the intensity of the peaks of the hydroxyl group in the epoxy resin (3400 cm –1) and the primary amino group in AGM-9 (1495 cm .

Safety And Hazards

This compound may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-(4-isocyanatophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-9-12-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPOEEDBGHTYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428159 | |

| Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isocyanatophenyl)-1H-pyrrole | |

CAS RN |

857283-60-4 | |

| Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Isocyanatophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)